Isopropyl 4-Acetylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
propan-2-yl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)15-12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 |
InChI Key |
DQQVADFLIZSTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl 4 Acetylbenzoate and Its Structural Analogues
Esterification Strategies for Isopropyl 4-Acetylbenzoate Formation
The creation of the isopropyl ester linkage is a critical step in the synthesis of this compound. This can be achieved through several established esterification methods, each with its own set of reaction conditions and advantages.
Direct esterification, specifically the Fischer-Speier esterification, is a fundamental and widely used method for producing esters. wikipedia.orgbyjus.com This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. In the case of this compound, 4-acetylbenzoic acid is reacted with isopropanol (B130326) in the presence of a strong acid catalyst.
The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (isopropanol) or by removing the water that is formed as a byproduct of the reaction. masterorganicchemistry.comlibretexts.org Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com The reaction is generally carried out by refluxing the mixture of the carboxylic acid, alcohol, and catalyst. wikipedia.org
A typical laboratory-scale synthesis might involve refluxing 4-acetylbenzoic acid with isopropanol and a catalytic amount of sulfuric acid for several hours. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the excess isopropanol is removed, and the crude ester is purified, often through extraction and distillation.
| Reactants | Catalyst | Key Conditions | Product |
| 4-Acetylbenzoic Acid, Isopropanol | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid | Reflux, Removal of water or excess alcohol | This compound |
Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an ester with an alcohol to produce a different ester. For instance, a methyl or ethyl ester of 4-acetylbenzoic acid can be reacted with isopropanol in the presence of an acid or base catalyst to yield this compound and methanol (B129727) or ethanol (B145695) as a byproduct, respectively. revistadechimie.ro
This method can be particularly advantageous when the starting ester is more readily available or easier to handle than the corresponding carboxylic acid. The reaction is also an equilibrium process, and driving it to completion often requires the removal of the more volatile alcohol byproduct (e.g., methanol) by distillation. revistadechimie.ro Both acid and base catalysts can be employed for transesterification. revistadechimie.ro Acid catalysts, similar to those used in direct esterification, protonate the carbonyl group, making it more susceptible to nucleophilic attack by isopropanol. revistadechimie.ro Base catalysts, such as sodium methoxide (B1231860) or potassium carbonate, function by deprotonating the alcohol, increasing its nucleophilicity.
Research has shown that the transesterification of various vegetable oils with isopropanol can be effectively carried out to produce fatty acid isopropyl esters. ui.ac.idresearchgate.net While not directly synthesizing this compound, these studies demonstrate the feasibility and optimization of transesterification reactions involving isopropanol. For example, one study on the transesterification of canola oil found that the reaction rate increased with the amount of isopropanol used as a co-solvent. researchgate.net
| Starting Ester | Alcohol | Catalyst | Product |
| Methyl 4-Acetylbenzoate | Isopropanol | Acid or Base | This compound |
| Ethyl 4-Acetylbenzoate | Isopropanol | Acid or Base | This compound |
A more reactive approach to forming the ester involves the use of an activated derivative of 4-acetylbenzoic acid, such as its acid chloride (4-acetylbenzoyl chloride) or anhydride (B1165640). These reagents readily react with isopropanol in a process known as acylation. This method is often faster and proceeds under milder conditions than direct esterification.
The reaction of 4-acetylbenzoyl chloride with isopropanol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields this compound and the corresponding hydrochloride salt of the base. The base serves to neutralize the hydrogen chloride (HCl) that is generated during the reaction, preventing it from protonating the alcohol and deactivating it.
Similarly, 4-acetylbenzoic anhydride can acylate isopropanol to form the desired ester and 4-acetylbenzoic acid as a byproduct. googleapis.com While this method is effective, it is less atom-economical than using the acid halide, as one equivalent of the carboxylic acid is regenerated. The use of acyl trifluoroacetates has also been explored as highly reactive acylation agents. core.ac.uk
| Acylating Agent | Alcohol | Additive | Product |
| 4-Acetylbenzoyl Chloride | Isopropanol | Pyridine or Triethylamine | This compound |
| 4-Acetylbenzoic Anhydride | Isopropanol | None or Catalyst | This compound |
Functional Group Transformations on Precursor Aromatic Rings
An alternative synthetic strategy involves constructing the this compound molecule by first establishing the aromatic core with the isopropyl ester functionality and then introducing the acetyl group, or vice versa.
The acetyl group can be introduced onto the aromatic ring through the oxidation of a suitable precursor. A common method is the oxidation of 4-ethylbenzoic acid or its isopropyl ester. sigmaaldrich.com Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (B83412) (KMnO₄) can be used to oxidize the ethyl group to an acetyl group. google.com The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent over-oxidation to the carboxylic acid.
Another approach involves the use of milder and more selective oxidizing agents. Studies have shown the use of biocatalysts, such as cytochrome P450 enzymes, for the regioselective oxidation of substituted benzenes. uq.edu.au For example, the oxidation of 4-ethylbenzoic acid using a specific mutant of CYP199A4 yielded 4-(1-hydroxyethyl)benzoic acid, which could potentially be further oxidized to 4-acetylbenzoic acid. uq.edu.au
| Precursor | Oxidizing Agent | Key Conditions | Product |
| Isopropyl 4-Ethylbenzoate | Potassium Permanganate (KMnO₄) | Controlled temperature | This compound |
| 4-Ethylbenzoic Acid | Various oxidizing agents | - | 4-Acetylbenzoic Acid |
More complex, multi-step synthetic routes can be designed starting from various substituted benzoic acid derivatives. For example, a synthesis could begin with a Friedel-Crafts acylation reaction to introduce the acetyl group onto an aromatic ring that already possesses a different functional group at the para position. sigmaaldrich.comorganic-chemistry.org This functional group can then be chemically transformed into the isopropyl ester.
A patent describes a multi-step synthesis of a structural analogue, methyl 2-methyl-4-acetylbenzoate, starting from 2-fluorotoluene. google.com The synthesis involves a sequence of reactions including acylation, cyanation, hydrolysis to the carboxylic acid, and finally esterification with methanol. google.com A similar strategy could be adapted for the synthesis of this compound.
Another example involves the synthesis of 4-(2-bromoacetyl)benzoic acid, which can serve as a versatile intermediate. This compound can be prepared from 4-acetylbenzoic acid via α-bromination. While not directly leading to this compound, this demonstrates the potential for functional group interconversion on the acetyl side chain, which could be followed by esterification.
These multi-step sequences offer flexibility in accessing a variety of structural analogues by modifying the starting materials and the reaction sequence.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. semanticscholar.org In the context of synthesizing this compound and its precursors, several green approaches can be considered.
A key principle is the use of environmentally benign solvents. Water is an ideal green solvent as it is non-toxic, inexpensive, and readily available. mdpi.com The oxidation of natural benzaldehyde (B42025) to benzoic acid, a reaction analogous to the synthesis of 4-acetylbenzoic acid, has been successfully performed in water, highlighting its potential to replace organic solvents. mdpi.com
Another green technique is the use of solvent-free reaction conditions, such as mechanochemistry (ball milling). An efficient, solvent-free esterification of various benzoic acids with phenols has been demonstrated at room temperature, suggesting a potential green route for this compound that avoids the need for bulk solvents and reduces reaction times. researchgate.net
The choice of catalysts and reagents is also critical. Catalytic processes are preferred over stoichiometric ones because they reduce waste. monash.edu For the oxidation of p-methylacetophenone to 4-acetylbenzoic acid, traditional methods might use stoichiometric oxidants like potassium permanganate. chemicalbook.com A greener alternative involves using molecular oxygen from the air as the primary oxidant in conjunction with a catalyst, which significantly improves the environmental profile of the reaction. chemicalbook.com Similarly, replacing strong, corrosive mineral acids like sulfuric acid with safer alternatives like phosphoric acid in esterification can also be considered a green improvement. abcr-mefmo.org
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Process | Traditional Method | Green Alternative | Green Principle Applied |
|---|---|---|---|
| Oxidation | Stoichiometric KMnO₄ in organic solvent | Catalytic oxidation using O₂ chemicalbook.com | Atom Economy, Safer Reagents |
| Esterification | Strong acid (e.g., H₂SO₄) in excess alcohol/organic solvent | Mechanically induced (ball milling) researchgate.net | Solvent-Free, Energy Efficiency |
| Solvent Use | Dichloromethane, Chloroform (B151607), DMF escholarship.orggoogle.com | Water mdpi.com, or solvent-free conditions researchgate.net | Use of Safer Solvents |
Comparative Analysis of Synthetic Efficiency, Selectivity, and Atom Economy
A thorough evaluation of a synthetic route involves analyzing its efficiency (yield), selectivity, and atom economy.
Synthetic Efficiency , most commonly measured by the percentage yield, indicates the amount of product obtained relative to the theoretical maximum. High yields are desirable for economic and environmental reasons. For example, the synthesis of the precursor 4-acetylbenzoic acid from p-methylacetophenone has been reported with a high yield of 92.1%. chemicalbook.com The oxidation of methyl 4-(1-hydroxyethyl)benzoate to methyl 4-acetylbenzoate also proceeds efficiently with an 84% yield. acs.org
Selectivity refers to the ability of a reaction to produce a specific desired product over other possible products. In the synthesis of complex molecules, chemoselectivity (differentiating between functional groups) is crucial. For instance, in the synthesis of precursors, catalysts have been developed that selectively oxidize secondary alcohols over primary alcohols, or vice versa, by tuning the catalyst's steric and electronic properties. acs.org This level of control is essential for minimizing side reactions and simplifying purification.
Atom Economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. monash.edu It is a core concept of green chemistry, as a high atom economy signifies minimal waste generation. The calculation is:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the Fischer-Speier esterification of 4-acetylbenzoic acid with isopropanol, the reaction is: C₉H₈O₃ + C₃H₈O → C₁₂H₁₄O₃ + H₂O
The atom economy is calculated as: Atom Economy = [206.24 / (164.16 + 60.10)] x 100 = 92.0%
This is an addition reaction where the only byproduct is water, resulting in a very high atom economy. In contrast, substitution or elimination reactions often have lower atom economies due to the generation of larger byproduct molecules. The traditional Brown synthesis of Ibuprofen, for example, has an atom economy of only 40%, while a greener, three-step process improves it to 77%. monash.edu This highlights how redesigning synthetic routes can lead to significant reductions in waste.
Table 3: Efficiency and Atom Economy Analysis
| Reaction | Product | Yield | Byproduct | Atom Economy |
|---|---|---|---|---|
| Fischer Esterification | This compound | High (Typical) | H₂O | 92.0% |
| Oxidation of p-Methylacetophenone | 4-Acetylbenzoic acid | 92.1% chemicalbook.com | Varies with oxidant | Method-dependent |
| Oxidation of Methyl 4-(1-hydroxyethyl)benzoate | Methyl 4-acetylbenzoate | 84% acs.org | Reduced form of oxidant | Method-dependent |
| Brown Synthesis of Ibuprofen (for comparison) | Ibuprofen | N/A | Multiple salts/byproducts | 40% monash.edu |
Mechanistic Investigations of Isopropyl 4 Acetylbenzoate Reaction Pathways
Elucidation of Reaction Pathways for Ester Hydrolysis and Formation
The hydrolysis of esters, such as Isopropyl 4-Acetylbenzoate, is a fundamental reaction in organic chemistry that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. numberanalytics.comlibretexts.org This process can be catalyzed by either an acid or a base.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. savemyexams.comyoutube.com It proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and the alcohol. numberanalytics.comlibretexts.org The final product is the salt of the carboxylic acid, which requires an acidic workup to be protonated to the free carboxylic acid. savemyexams.com
The formation of this compound, an esterification reaction, typically follows the reverse pathway of acid-catalyzed hydrolysis, known as Fischer esterification. oit.edu In this reaction, 4-acetylbenzoic acid is reacted with isopropanol (B130326) in the presence of an acid catalyst. The acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. oit.edu
Mechanistic Studies on the Reactivity of the Acetyl Carbonyl Group
The acetyl group of this compound possesses a carbonyl functionality that is a key site for various chemical transformations.
Nucleophilic Addition Reactions to the Ketone Functionality
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.compressbooks.pub This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom changes its hybridization from sp² to sp³. libretexts.org The reactivity of the ketone in this compound is influenced by both steric and electronic factors. pressbooks.pub
Common nucleophiles that can react with the acetyl group include:
Hydride reagents (e.g., from sodium borohydride), which would lead to the reduction of the ketone to a secondary alcohol. masterorganicchemistry.com The reaction with strong bases like hydride reagents is generally irreversible. masterorganicchemistry.com
Organometallic reagents (e.g., Grignard reagents), which would result in the formation of a tertiary alcohol after an acidic workup. This type of addition is also typically irreversible. masterorganicchemistry.com
Cyanide ions, which would form a cyanohydrin. masterorganicchemistry.com
The general mechanism involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield the alcohol product. pressbooks.pubyoutube.com
Radical Processes and Photochemical Transformations Involving the Acetyl Moiety
The acetyl group can participate in radical reactions and photochemical transformations. For instance, in the presence of a suitable photocatalyst and a hydrogen atom donor, the ketone can undergo reduction. Mechanistic studies involving radical traps have been employed to investigate such pathways. duke.edu
Photochemical reactions can lead to various transformations. For example, the Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom upon photoirradiation. The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to cleavage of the carbon-carbon bond beta to the carbonyl group or cyclization. While specific studies on this compound are not detailed in the provided results, these are general photochemical pathways for ketones.
Furthermore, photocatalytic cross-pinacol coupling reactions have been studied for related acetyl-containing compounds like methyl 4-acetylbenzoate. chemrxiv.org This reaction proceeds through a radical-polar crossover pathway, where one carbonyl compound is reduced to a nucleophilic carbinol anion that then attacks another carbonyl compound. chemrxiv.org
Catalytic Transformations of the Ketone Functionality
The ketone functionality of this compound can be transformed using various catalytic systems. Asymmetric transfer hydrogenation (ATH) is a prominent example, where the ketone is reduced to a chiral alcohol using a hydrogen donor, typically isopropanol, in the presence of a chiral metal complex catalyst. rsc.orgresearchgate.net Iron catalysts have been developed for this purpose. rsc.org The mechanism of these reactions can be complex, sometimes involving bifunctional catalysis where the catalyst and the reactants interact in a concerted manner. rsc.orgmdpi.com
Kinetic studies and DFT calculations are often employed to elucidate the intricate mechanisms of these catalytic cycles, including catalyst activation and the enantiodetermining steps. rsc.orgresearchgate.net For instance, in some iron-catalyzed systems, the active catalytic species is an iron(IV)-oxo intermediate. acs.org
Application of Stereochemical and Isotopic Labeling Techniques to Understand Reaction Mechanisms
Stereochemical and isotopic labeling are powerful tools for elucidating reaction mechanisms. slideshare.netnumberanalytics.com By replacing an atom with its isotope, chemists can trace the fate of that atom throughout a reaction, providing invaluable insights into bond-breaking and bond-forming processes. numberanalytics.comethernet.edu.et
In the context of ester hydrolysis, isotopic labeling can definitively determine which bond is cleaved. For example, by labeling the oxygen atom of the isopropyl group in this compound with ¹⁸O, one can determine whether the acyl-oxygen or the alkyl-oxygen bond is broken during hydrolysis. ethernet.edu.et If the resulting isopropanol contains the ¹⁸O label, it indicates cleavage of the acyl-oxygen bond.
Isotopic labeling has also been crucial in understanding hydrogenation and oxidation reactions. numberanalytics.com For instance, using deuterium (B1214612) (²H) as a label can help track the path of hydrogen atoms in catalytic hydrogenation, shedding light on the role of the catalyst. numberanalytics.com In photochemical reactions, isotopic labeling experiments, such as using H₂¹⁸O or ¹⁸O₂, can help identify the source of oxygen atoms in the final products. rsc.org
Kinetic Analysis of Key Reaction Steps Involving this compound
Kinetic analysis provides quantitative information about reaction rates and is essential for understanding reaction mechanisms. By studying how the rate of a reaction changes with the concentration of reactants, catalysts, and other species, a rate law can be determined, which in turn provides clues about the composition of the transition state of the rate-determining step.
For catalytic reactions, kinetic studies are vital for optimizing reaction conditions and for understanding the catalyst's mode of action. For example, in the asymmetric transfer hydrogenation of ketones, kinetic modeling can be used to separately analyze the catalyst activation step and the catalytic cycle itself. rsc.org Such studies have revealed that in some cases, the formation of an enolate from the ketone substrate or a byproduct like acetone (B3395972) can inhibit the catalyst activation step. rsc.org
Kinetic studies of Diels-Alder reactions involving related compounds have also been conducted to understand the reaction progress and the formation of different isomers. acs.org
Advanced Spectroscopic Characterization of Isopropyl 4 Acetylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy of Isopropyl 4-Acetylbenzoate reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum typically shows two doublets, indicating a para-substituted benzene (B151609) ring. The isopropyl group gives rise to a septet for the methine proton and a doublet for the six equivalent methyl protons. An additional singlet corresponds to the methyl protons of the acetyl group.
Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows signals for the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the aliphatic carbons of the isopropyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.3 (d, 2H), 7.8 (d, 2H) | 128-131 (Aromatic CH) |
| Isopropyl CH | 4.10 (sept, 1H) | ~69 (Isopropyl CH) |
| Isopropyl CH₃ | 1.01 (d, 6H) | ~22 (Isopropyl CH₃) |
| Acetyl CH₃ | 2.20 (s, 3H) | ~27 (Acetyl CH₃) |
| Carbonyl (Ester) | - | ~165 |
| Carbonyl (Ketone) | - | ~197 |
| Aromatic C (quaternary) | - | 135, 139 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from various sources. askfilo.com
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : A COSY experiment on this compound would show correlations between protons that are coupled to each other. sdsu.eduyoutube.com For instance, the septet of the isopropyl methine proton would show a cross-peak with the doublet of the isopropyl methyl protons, confirming their connectivity. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu For this compound, the HSQC spectrum would show cross-peaks between the aromatic protons and their attached carbons, the isopropyl methine proton and its carbon, and the methyl protons of both the isopropyl and acetyl groups with their respective carbons. sdsu.eduprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduprinceton.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the acetyl protons and the ketone carbonyl carbon, as well as the aromatic carbon to which the acetyl group is attached. Similarly, the isopropyl methine proton would show correlations to the ester carbonyl carbon. sdsu.eduprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments show correlations between protons that are close in space, regardless of whether they are directly bonded. princeton.edu In this compound, NOESY could potentially show through-space interactions between the protons of the isopropyl group and the adjacent aromatic protons, providing conformational information. princeton.edu
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. uakron.edu
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected accurate mass is 206.0943 g/mol . lgcstandards.com HRMS can confirm the molecular formula C₁₂H₁₄O₃ by comparing the experimentally measured mass to the calculated mass for this formula. lgcstandards.comnih.govmit.edu
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected precursor ion. wikipedia.orgnationalmaglab.org In an MS/MS experiment of this compound, the molecular ion (m/z 206) would be selected and then subjected to fragmentation, for example, through collision-induced dissociation. wikipedia.org The resulting fragment ions are then analyzed. Common fragmentation pathways for esters and ketones would be expected, such as the loss of the isopropyl group or the acetyl group, providing further confirmation of the compound's structure. wikipedia.orgnationalmaglab.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. photothermal.comresearchgate.net
For this compound, the IR spectrum would prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups. The ester carbonyl stretch typically appears around 1720 cm⁻¹, while the ketone carbonyl stretch is found at a slightly lower wavenumber, around 1685 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ester linkage.
Raman spectroscopy provides complementary information to IR spectroscopy. photothermal.comresearchgate.net The symmetric vibrations, such as the aromatic ring breathing modes, often give rise to strong signals in the Raman spectrum. The carbonyl stretches are also observable in the Raman spectrum, though typically with lower intensity than in the IR spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | ~1720 |
| Ketone C=O | Stretch | ~1685 |
| Aromatic C=C | Stretch | ~1600, ~1480 |
| Aliphatic C-H | Stretch | ~2850-3000 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Ester C-O | Stretch | ~1270, ~1100 |
Note: These are approximate values and can be influenced by the molecular environment.
Computational and Theoretical Chemistry Studies on Isopropyl 4 Acetylbenzoate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its physical and chemical properties. These calculations solve the Schrödinger equation, or an approximation of it, for a given molecular system.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For Isopropyl 4-acetylbenzoate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can be used to determine a variety of electronic properties. researchgate.net These calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule.
From the optimized structure, a wealth of information can be extracted. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions. Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Another important property that can be derived from DFT is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the acetyl and ester groups, indicating these as sites for potential electrophilic attack.
Furthermore, Mulliken atomic charges can be calculated to quantify the partial charge on each atom in the molecule. researchgate.net This information is valuable for understanding intermolecular interactions and reaction mechanisms.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and represents typical outputs of DFT calculations for a molecule of this type, as specific published data for this compound is not available.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. mit.edudiva-portal.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.
For this compound, ab initio calculations could be employed to obtain a more precise description of its electronic structure and properties. For instance, while DFT is excellent for ground-state properties, more advanced ab initio methods might be necessary for accurately describing excited states or systems with significant electron correlation. These methods can be used to refine the geometry and energy of the molecule and to calculate properties like electron affinity and ionization potential with high accuracy. The choice of ab initio method and basis set would depend on the desired balance between accuracy and computational expense.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are in constant motion. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.
NMR Spectroscopy: The chemical shifts and coupling constants for ¹H and ¹³C NMR spectra can be calculated using methods like DFT. These calculations involve determining the magnetic shielding of each nucleus in the molecule. The predicted spectra can then be compared with experimental data to confirm the structure of this compound.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule's infrared (IR) spectrum can also be computed. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. By calculating these frequencies, a theoretical IR spectrum can be generated, which can aid in the assignment of peaks in an experimental spectrum. For this compound, characteristic peaks for the C=O stretching of the ketone and ester groups, as well as C-H and C-C bond vibrations, could be predicted.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the benzene (B151609) ring and n-π* transitions associated with the carbonyl groups.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is for illustrative purposes and represents the type of information that can be obtained from spectroscopic predictions.)
| Spectrum | Predicted Parameter | Value |
| ¹³C NMR | Chemical Shift (C=O, ketone) | ~198 ppm |
| ¹³C NMR | Chemical Shift (C=O, ester) | ~165 ppm |
| IR | Vibrational Frequency (C=O stretch, ketone) | ~1685 cm⁻¹ |
| IR | Vibrational Frequency (C=O stretch, ester) | ~1720 cm⁻¹ |
| UV-Vis | λmax (π-π*) | ~254 nm |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. mdpi.com
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the activation energy of the reaction, which is a key factor in its rate. Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path between reactants and products. mit.edu
Structure-Reactivity Relationship Predictions and Mechanistic Insights
By combining the insights gained from the computational methods described above, it is possible to make predictions about the structure-reactivity relationships of this compound. For example, the calculated electronic properties from DFT can help to predict which parts of the molecule are most likely to be involved in a reaction. The conformational analysis from MD simulations can reveal how the molecule's shape might influence its ability to react.
Furthermore, computational studies can provide deep mechanistic insights that are difficult to obtain experimentally. By modeling different possible reaction pathways, it is possible to determine the most likely mechanism for a given transformation. This can include identifying key intermediates and understanding the role of catalysts or solvent effects. For this compound, computational studies could, for instance, elucidate the mechanism of its reduction or its behavior in condensation reactions.
Crystallographic Analysis of Isopropyl 4 Acetylbenzoate and Its Analogues
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
With the solved crystal structure, the nature and geometry of intermolecular interactions that govern the supramolecular assembly could be analyzed in detail. For Isopropyl 4-Acetylbenzoate, one would investigate the potential for weak C-H···O hydrogen bonds involving the acetyl and ester carbonyl oxygen atoms as acceptors. The aromatic rings would be examined for possible π-π stacking interactions, characterizing the centroid-to-centroid distances and slip angles to determine the nature of such interactions. The absence of strong hydrogen bond donors in the molecule suggests that these weaker interactions would play a dominant role in the crystal packing.
Polymorphism and Crystal Packing Investigations
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. A comprehensive study of this compound would involve screening for different polymorphs by varying crystallization conditions such as solvent, temperature, and cooling rate. Each identified polymorph would be structurally characterized by single-crystal X-ray diffraction to understand the differences in their crystal packing and intermolecular interaction motifs. This analysis would provide insights into the stability relationships between different polymorphic forms.
Chemical Transformations and Synthesis of Isopropyl 4 Acetylbenzoate Derivatives
Modification of the Isopropyl Ester Moiety
The isopropyl ester group is a key functional handle that can be modified through several standard reactions. These transformations allow for the conversion of the ester into other functional groups or the exchange of the isopropyl group for other alkyl or aryl moieties.
Hydrolysis: The most fundamental transformation is the hydrolysis of the ester back to the parent carboxylic acid, 4-acetylbenzoic acid. This reaction is typically carried out under basic conditions (saponification) followed by an acidic workup. masterorganicchemistry.com For instance, treatment with an aqueous base like sodium hydroxide (B78521) (NaOH) followed by acidification with hydrochloric acid (HCl) efficiently yields the carboxylic acid. masterorganicchemistry.com This acid can then serve as a precursor for other derivatives, such as different esters or amides.
Transesterification: The isopropyl group can be exchanged for other alcohol moieties through transesterification. This equilibrium-driven process is often catalyzed by either an acid or a base. For example, reacting Isopropyl 4-Acetylbenzoate with methanol (B129727) in the presence of a catalyst like sulfuric acid would yield Methyl 4-Acetylbenzoate. prepchem.com The reaction's efficiency can be improved by using a large excess of the new alcohol or by removing the displaced isopropanol (B130326).
Direct Cleavage: Selective cleavage of the O-isopropyl bond can be achieved under specific conditions to yield the carboxylic acid. Treatment with aluminum chloride (AlCl₃) in nitromethane (B149229) is an effective method for cleaving isopropyl esters, providing the corresponding carboxylic acids in good to excellent yields. researchgate.net This method is particularly useful when other functional groups in the molecule are sensitive to standard hydrolytic conditions. researchgate.net
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Hydrolysis (Saponification) | 1. NaOH (aq) 2. HCl (aq) | 4-Acetylbenzoic acid | masterorganicchemistry.com |
| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 4-Acetylbenzoate (where alkyl is R') | atamanchemicals.com |
| O-Isopropyl Bond Cleavage | AlCl₃ in Nitromethane | 4-Acetylbenzoic acid | researchgate.net |
Derivatization of the Acetyl Group (e.g., ketone reductions, additions, condensations)
The acetyl group, a simple ketone, is arguably the most reactive site for derivatization on the molecule. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, opening pathways to a wide range of transformations. ichem.mdstudy.com
Reduction: The ketone can be readily reduced to a secondary alcohol, yielding Isopropyl 4-(1-hydroxyethyl)benzoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. masterorganicchemistry.com
Condensation Reactions: The acetyl group can participate in base-catalyzed condensation reactions with aldehydes, such as the Claisen-Schmidt reaction, to form α,β-unsaturated ketones, commonly known as chalcones. ichem.md For example, reacting this compound with benzaldehyde (B42025) in the presence of a base like sodium hydroxide leads to the formation of a chalcone (B49325) derivative. ichem.md These compounds are valuable intermediates in the synthesis of heterocyclic systems like pyrazolines.
α-Halogenation: The methyl group of the acetyl moiety can be halogenated, typically under acidic or basic conditions. For instance, α-bromination can be achieved by treating the ketone with bromine in a suitable solvent or using reagents like N-bromosuccinimide (NBS). ichem.md These α-haloketones are important synthetic intermediates. ichem.md
Other Additions: The carbonyl group can undergo addition reactions with various nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols after an acidic workup.
| Reaction Type | Typical Reagents | Resulting Derivative Class | Reference |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | masterorganicchemistry.com |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone (α,β-Unsaturated Ketone) | ichem.md |
| α-Bromination | Br₂, HBr or NBS | α-Bromoketone | ichem.md |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol | masterorganicchemistry.com |
Electrophilic or Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The substitution pattern on the benzene ring of this compound is governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The benzene ring is substituted with two electron-withdrawing groups: the acetyl group and the isopropyl ester group. Both groups are deactivating, meaning they make the ring less reactive towards electrophiles compared to benzene itself. wikipedia.orglibretexts.org They are also both meta-directing. study.com Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or sulfonation (using fuming H₂SO₄) will proceed slowly and will direct the incoming electrophile to the positions meta to both the acetyl and ester groups (i.e., the carbons between the two existing groups). wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): Standard SNAr reactions require the presence of a good leaving group (like a halide) on the aromatic ring and strong electron-withdrawing groups positioned ortho and/or para to that leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov this compound itself is not suitably substituted for direct NAS as it lacks a leaving group. However, if a derivative, such as Isopropyl 4-acetyl-3-halobenzoate, were synthesized, the acetyl group (para to the halide) and the ester group (meta to the halide) would activate the ring for nucleophilic attack, allowing for the displacement of the halide by various nucleophiles. masterorganicchemistry.com
| Substituent Group | Electronic Effect | Directing Influence (for EAS) | Reactivity Effect (for EAS) |
|---|---|---|---|
| -C(O)CH₃ (Acetyl) | Electron-Withdrawing | meta-directing | Deactivating |
| -C(O)O-iPr (Isopropyl Ester) | Electron-Withdrawing | meta-directing | Deactivating |
Synthesis of Chiral Analogues or Enantiomerically Enriched Forms
The synthesis of chiral derivatives of this compound primarily focuses on the prochiral acetyl group.
Asymmetric Reduction: The ketone can be reduced to a chiral secondary alcohol with high enantioselectivity using various modern synthetic methods. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata or CBS reduction), or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., with Ruthenium or Rhodium catalysts). This produces enantiomerically enriched forms of Isopropyl 4-(1-hydroxyethyl)benzoate.
Chiral Derivatization: It is also possible to introduce chirality through reactions that create new stereocenters. For instance, methods that enable the enantioselective C-H functionalization of molecules containing an isopropyl group have been developed. sciencedaily.com While not a direct modification of the parent compound, such strategies could be applied to create more complex chiral analogues starting from this compound derivatives. sciencedaily.com
| Compound Name |
|---|
| This compound |
| 4-Acetylbenzoic acid |
| Methyl 4-Acetylbenzoate |
| Isopropyl 4-(1-hydroxyethyl)benzoate |
| N-bromosuccinimide |
| Isopropyl 4-acetyl-3-halobenzoate |
| Sodium hydroxide |
| Hydrochloric acid |
| Sulfuric acid |
| Aluminum chloride |
| Sodium borohydride |
| Lithium aluminum hydride |
| Benzaldehyde |
Exploration of Isopropyl 4 Acetylbenzoate As a Synthetic Building Block and Intermediate
Utility as a Precursor in Multistep Organic Synthesis
Isopropyl 4-acetylbenzoate is a disubstituted benzene (B151609) derivative containing both an ester and a ketone functional group. This bifunctionality, in principle, allows for a variety of chemical transformations, positioning it as a potentially useful precursor in multistep organic synthesis. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The acetyl group, a ketone, is amenable to a wide range of reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and various carbon-carbon bond-forming reactions at the alpha-position or at the carbonyl carbon itself.
While direct and extensive research on the specific applications of this compound in multistep synthesis is not widely documented in publicly available scientific literature, its utility can be inferred from the reactivity of its constituent functional groups and by analogy to structurally similar compounds. For instance, the related compound, methyl 4-acetylbenzoate, serves as an intermediate in the synthesis of various organic molecules.
A patent for a structurally analogous compound, isopropyl 3-chloro-4-methylbenzoate, highlights its role as a key intermediate in the production of agrochemicals and pharmaceuticals. google.com This suggests that this compound could similarly serve as a valuable starting material for the synthesis of complex target molecules in these and other areas of chemical industry. The synthesis of such intermediates often involves a series of reactions where each functional group is strategically manipulated to build up the desired molecular complexity.
The general synthetic routes to produce compounds like this compound typically involve the esterification of the corresponding carboxylic acid, in this case, 4-acetylbenzoic acid. 4-Acetylbenzoic acid itself can be synthesized via the oxidation of p-methylacetophenone. chemicalbook.com
Application in the Construction of Complex Molecules
The construction of complex molecules often relies on the use of versatile building blocks that possess multiple reactive sites. This compound, with its ketone and isopropyl ester functionalities, fits this description. The presence of these two groups on a benzene ring provides a scaffold upon which molecular complexity can be systematically assembled.
Although specific examples of the use of this compound in the total synthesis of natural products or other complex molecules are not readily found in the literature, its potential applications can be envisioned. The acetyl group can serve as a handle for chain extension through reactions such as the aldol (B89426) condensation, Wittig reaction, or Grignard addition. These reactions would allow for the introduction of new carbon-carbon bonds and the elaboration of the side chain.
Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups on the benzene ring. The directing effects of the acetyl and ester groups would influence the regioselectivity of such substitutions.
The synthesis of a related compound, methyl 2-methyl-4-acetylbenzoate, has been described as an important intermediate in the synthesis of insecticides. google.com This underscores the potential for acetylated benzoate (B1203000) esters in the construction of biologically active complex molecules.
Potential Role in the Design and Synthesis of Ligands or Catalysts
The structural features of this compound suggest its potential as a precursor in the design and synthesis of ligands for coordination chemistry and catalysis. The oxygen atoms of the ester and ketone groups can act as Lewis basic sites, capable of coordinating to metal centers.
By modifying the acetyl group, for example, through condensation reactions with amines or hydrazines, polydentate ligands can be synthesized. For instance, reaction with a diamine could lead to the formation of a Schiff base ligand with multiple coordination sites. Such ligands are crucial in the development of transition metal catalysts for a wide range of organic transformations.
While there is no direct evidence in the reviewed literature of this compound being used for this purpose, the synthesis of ligands from analogous keto-ester compounds is a well-established strategy in coordination chemistry. The isopropyl ester group, while potentially participating in coordination, could also be strategically employed for its steric bulk or be hydrolyzed to a carboxylic acid to provide an additional coordination site. The development of new ligands and catalysts is a continuous effort in chemistry, and molecules like this compound represent potential starting points for such endeavors.
Degradation and Stability Studies of Isopropyl 4 Acetylbenzoate
Thermal Degradation Pathways and Kinetic Investigations
The thermal stability of Isopropyl 4-Acetylbenzoate is dictated by the strength of its covalent bonds and the potential for intramolecular reactions at elevated temperatures. Aromatic esters are generally recognized for their relatively high thermal stability. mdpi.comresearchgate.net The degradation of such compounds is often studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide information on the temperature ranges of decomposition and the associated energetic changes. libretexts.orgmdpi.com
For this compound, the primary thermal degradation pathway is anticipated to involve the pyrolysis of the isopropyl ester group. This type of reaction for esters containing a β-hydrogen in the alkyl group typically proceeds through a concerted, unimolecular elimination reaction involving a six-membered cyclic transition state. researchgate.net This process, known as a McLafferty-type rearrangement for esters, would lead to the formation of 4-Acetylbenzoic acid and propene.
A secondary degradation pathway at higher temperatures could involve the decarboxylation of the resulting 4-Acetylbenzoic acid, or cleavage of the acetyl group from the aromatic ring. The presence of the aromatic ring is expected to confer a higher thermal stability compared to aliphatic esters. researchgate.net Studies on similar aromatic esters have shown that significant weight loss typically begins at temperatures well above 200°C. researchgate.net
Table 1: Predicted Thermal Degradation Products of this compound
| Precursor Compound | Predicted Primary Products | Degradation Pathway |
| This compound | 4-Acetylbenzoic acid, Propene | Pyrolysis via a cyclic transition state |
Kinetic investigations into the thermal decomposition of related isopropyl esters have been conducted, often revealing first-order kinetics for the pyrolysis reaction. The activation energy (Ea) for the thermal decomposition of isopropyl acetate, a simpler analogous ester, provides a reference for the energy barrier of such reactions. While specific kinetic parameters for this compound are not available, the methodology for their determination would involve isothermal or non-isothermal TGA experiments coupled with kinetic models such as the Coats-Redfern or isoconversional methods like Kissinger-Akahira-Sunose (KAS).
Photochemical Degradation Mechanisms
The photochemical stability of this compound is influenced by its absorption of ultraviolet (UV) radiation, which can lead to electronic excitation and subsequent chemical reactions. The presence of two chromophores, the benzene (B151609) ring with a ketone group (an acetophenone (B1666503) moiety) and the benzoate (B1203000) ester, dictates its photochemical behavior. Aromatic ketones are well-known to undergo photoreduction in the presence of a hydrogen donor. libretexts.org
Upon absorption of UV light, the carbonyl group of the acetyl moiety can be excited to a triplet state. In the presence of a suitable hydrogen-donating solvent or molecule, this excited state can abstract a hydrogen atom, leading to the formation of a ketyl radical. Subsequent radical-radical coupling reactions can then occur. For example, in a solvent like isopropyl alcohol, the photoreduction of the ketone is a common reaction pathway. libretexts.org
Another potential photochemical reaction is the Norrish Type II process, if a gamma-hydrogen is available for abstraction by the excited carbonyl oxygen. However, in the case of this compound, this pathway is not structurally feasible for the acetyl group.
Table 2: Potential Photochemical Reactions of this compound
| Reaction Type | Reactive Moiety | Potential Products | Conditions |
| Photoreduction | Acetyl group | Pinacol-type dimers, secondary alcohol | Presence of a hydrogen-donating solvent |
| Photo-Fries Rearrangement | Ester group | Hydroxy- and keto-substituted aromatic compounds | Typically requires UV irradiation in solution |
Hydrolytic Stability Investigations under Various Conditions
The hydrolytic stability of this compound is a key consideration in aqueous environments. The ester linkage is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. pharmaceutical-journal.com This reaction can be catalyzed by both acids and bases. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. For this compound, acid hydrolysis would yield 4-Acetylbenzoic acid and isopropyl alcohol. To drive the equilibrium towards the products, a large excess of water is typically required. commonorganicchemistry.com
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of an ester is an irreversible reaction termed saponification. libretexts.org The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and the alcohol. In this case, the products would be sodium 4-acetylbenzoate and isopropyl alcohol. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for the same ester concentration. pharmaceutical-journal.com
The rate of hydrolysis is influenced by steric and electronic factors. For benzoate esters, the rate can be affected by the nature of the alcohol component. Studies on a series of benzoate esters have shown that the half-life of hydrolysis can vary significantly. nih.gov While specific half-life data for this compound is not available, it is expected to be susceptible to hydrolysis, particularly under basic conditions.
Table 3: Hydrolysis Products of this compound
| Condition | Products | Reaction Characteristics |
| Acidic (e.g., HCl) | 4-Acetylbenzoic acid, Isopropyl alcohol | Reversible |
| Basic (e.g., NaOH) | Sodium 4-acetylbenzoate, Isopropyl alcohol | Irreversible (Saponification) |
Advanced Analytical Method Development for Isopropyl 4 Acetylbenzoate
Chromatographic Method Development (HPLC, GC) for Purity and Quantitative Analysis
The determination of purity and the quantitative analysis of Isopropyl 4-Acetylbenzoate are effectively achieved through chromatographic techniques such as HPLC and GC. The choice between these methods often depends on the volatility and thermal stability of the compound and its potential impurities.
A reverse-phase HPLC (RP-HPLC) method is commonly developed for non-volatile, polar organic compounds like this compound. A typical setup would involve a C18 or C8 column, providing a non-polar stationary phase that effectively separates the analyte from related substances based on hydrophobicity.
Gas chromatography is a suitable alternative, particularly for assessing volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase is generally employed. The selection of the appropriate column and conditions is crucial for achieving the required separation efficiency.
Optimization of Separation Parameters
The optimization of chromatographic conditions is a critical step to ensure reliable and efficient analysis. This involves a systematic evaluation of various parameters to achieve optimal resolution, peak shape, and analysis time.
For HPLC:
Mobile Phase Composition: The ratio of the aqueous and organic phases (e.g., water and acetonitrile or methanol) is adjusted to achieve the desired retention time and separation. Buffers may be added to control the pH and improve peak symmetry.
Column Selection: Different stationary phases (e.g., C18, C8, Phenyl) and column dimensions are tested to find the best selectivity for this compound and its impurities.
Flow Rate and Temperature: Adjusting the flow rate can influence resolution and analysis time, while controlling the column temperature can improve peak shape and reproducibility.
A typical starting point for method development might involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution of acetonitrile and water at a flow rate of 1.0 mL/min.
For GC:
Temperature Program: The initial oven temperature, ramp rate, and final temperature are optimized to separate compounds with different boiling points.
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen) is adjusted to achieve optimal efficiency.
Injector and Detector Temperature: These are set high enough to ensure complete vaporization of the sample and prevent condensation, respectively.
Detection and Quantification Methodologies
HPLC Detection:
Diode Array Detector (DAD) or UV Detector: this compound contains a chromophore, making it suitable for UV detection. A DAD can provide spectral information, which aids in peak identification and purity assessment. The wavelength of maximum absorbance is selected for quantification to ensure the highest sensitivity.
GC Detection:
Flame Ionization Detector (FID): FID is a common choice for quantitative analysis in GC due to its high sensitivity to organic compounds and a wide linear range.
Mass Spectrometry (MS): When coupled with GC, MS provides structural information, enabling the definitive identification of the main component and any impurities.
Quantification is typically performed using an external standard method, where the peak area of the analyte in the sample is compared to a calibration curve generated from standards of known concentration.
Validation of Analytical Methods for Accuracy, Precision, and Robustness
Method validation is a formal process that confirms the analytical procedure is suitable for its intended purpose. mdpi.com Key validation parameters, as often stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, and robustness. ibimapublishing.comoxinst.com
Accuracy: This is the closeness of the test results to the true value. oxinst.com It is often assessed by performing recovery studies, where a known amount of this compound is added (spiked) into a placebo mixture and the amount recovered is measured. oxinst.comnih.gov
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.org.co It is evaluated at three levels:
Repeatability: Analysis within the same laboratory, on the same day, with the same analyst and equipment.
Intermediate Precision: Analysis within the same laboratory but on different days, or with different analysts or equipment.
Reproducibility: Analysis performed in different laboratories.
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. oxinst.com Variations may include changes in mobile phase composition, pH, column temperature, and flow rate.
Table 1: Representative Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Accuracy | Spike recovery at three concentration levels (e.g., 80%, 100%, 120%) | Mean recovery between 98.0% and 102.0% |
| Precision | ||
| - Repeatability | Six replicate injections of the same sample | Relative Standard Deviation (RSD) ≤ 2.0% |
| - Intermediate Precision | Analysis on different days or with different analysts/equipment | RSD ≤ 2.0% |
| Robustness | Deliberate small changes to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C) | System suitability parameters remain within limits; RSD ≤ 2.0% |
| Linearity | Analysis of at least five concentrations across a specified range | Correlation coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | To be determined |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | To be determined |
Characterization of Reference Standards
The accuracy of quantitative analysis is highly dependent on the quality of the reference standard. A well-characterized reference standard of this compound is essential for method development, validation, and routine quality control. acs.org
The characterization of a reference standard involves:
Identity Confirmation: Using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.
Purity Assessment: Determining the purity using a high-resolution chromatographic method (e.g., HPLC, GC). The purity value is often determined by subtracting the percentage of all identified impurities from 100%.
Content Determination (Assay): Often performed by quantitative NMR (qNMR) or by a validated chromatographic assay against a primary standard. Certified reference materials (CRMs) produced in accordance with ISO 17034 provide a certified content value with an associated uncertainty. acs.org
Commercially available certified reference materials, such as those from TraceCERT®, are produced and certified under ISO/IEC 17025 and ISO 17034, ensuring traceability and reliability for use in quantitative analyses and quality control. acs.org
Development of In Situ Monitoring Techniques for Reaction Progress
The development of in situ monitoring techniques is a key aspect of Process Analytical Technology (PAT), which aims to design and control manufacturing processes by measuring critical parameters in real-time. wikipedia.orglongdom.org For the synthesis of this compound, likely through an esterification reaction, in situ monitoring can provide valuable data on reaction kinetics, endpoint determination, and impurity formation without the need for manual sampling. spectroscopyonline.com
Spectroscopic techniques are particularly well-suited for this purpose:
Fourier-Transform Infrared (FTIR) Spectroscopy: An attenuated total reflectance (ATR) FTIR probe can be directly inserted into the reaction vessel. scielo.org.coacs.org The progress of the esterification can be monitored by observing the decrease in the carbonyl (C=O) band of the carboxylic acid starting material and the increase in the carbonyl band of the ester product. scielo.org.conih.gov
Raman Spectroscopy: Raman spectroscopy is another powerful tool for in situ monitoring, as it is insensitive to water and can be used with fiber-optic probes. oxinst.comspectroscopyonline.com It can track changes in the functional groups of reactants and products, providing real-time information on the reaction's progress. nih.govacs.org
The data collected from these techniques can be used to build kinetic models, optimize reaction conditions (e.g., temperature, catalyst loading), and ensure consistent product quality, ultimately leading to a more efficient and controlled manufacturing process. ibimapublishing.comamericanpharmaceuticalreview.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
